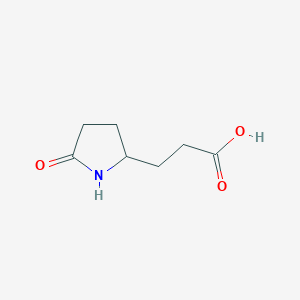

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-oxopyrrolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJIXVKDCZBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404559 | |

| Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-86-1 | |

| Record name | 3-(5-Oxopyrrolidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-oxopyrrolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with succinic anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Oxopyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H11NO3

- Molecular Weight : 157.17 g/mol

- CAS Number : 7766-86-1

The compound features a pyrrolidine ring fused with a propanoic acid group, which contributes to its unique reactivity and biological properties. The structural formula can be represented using SMILES notation as C1CC(=O)NC1CCC(=O)O, indicating the arrangement of atoms within the molecule.

Chemistry

3-(5-Oxopyrrolidin-2-yl)propanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various derivatives. |

| Reduction | Reduction reactions can convert the ketone group to an alcohol group. |

| Substitution | Functional groups can be replaced by other groups through substitution reactions. |

Biology

In biological research, this compound is studied for its potential biological activities , including interactions with enzymes and receptors. The ketone group at the 5-position and the propanoic acid group at the 3-position are critical in mediating these interactions, which may lead to various biological effects.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. It is being investigated for its potential roles in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound via the reaction of pyrrolidine with succinic anhydride under acidic conditions. Characterization techniques such as NMR and HPLC confirmed the purity and identity of the synthesized product.

Another investigation focused on assessing the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 3-(5-Oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group at the 5-position and the propanoic acid group at the 3-position play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(5-oxopyrrolidin-2-yl)propanoic acid and related compounds:

Physicochemical Properties

- Solubility and stability: Imidazole-thioether derivatives show moderate water solubility due to their ionizable carboxylic acid groups, whereas pyrrolidinone analogs may exhibit lower solubility due to increased hydrophobicity. The E-isomer of acrylic acid derivatives demonstrates higher metabolic stability compared to Z-isomers, as evidenced by reduced minor metabolite formation .

- Safety profiles: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid requires careful handling (gloves, eye protection) to avoid irritation , while imidazole-thioether compounds are designed for therapeutic use with optimized safety profiles .

Research Findings and Implications

- Isomer-specific activity : The E-isomer of 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid shows superior cellular protection compared to the Z-isomer, likely due to better alignment with mitochondrial enzyme binding pockets .

- Structural modifications: Introducing ethyl groups to the pyrrolidinone ring (e.g., 3-(2-ethyl-5-oxopyrrolidin-2-yl)propanoic acid) may enhance lipophilicity and blood-brain barrier penetration, though this remains untested .

Biological Activity

3-(5-Oxopyrrolidin-2-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring substituted with a ketone group at the 5-position and a propanoic acid moiety at the 3-position. This unique structure contributes to its reactivity and interactions with biological targets.

The mechanism of action of this compound primarily involves its interaction with specific biomolecules, which can lead to various biological effects. The ketone and carboxylic acid functionalities are crucial in influencing binding affinities and biological responses. Research has indicated that these interactions may impact several biological pathways, particularly those related to neurology and metabolic disorders.

Biological Activities

Research into the biological activities of this compound has identified several key areas:

Antioxidant Activity

Studies have shown that derivatives of oxopyrrolidine compounds exhibit significant antioxidant properties. For example, compounds containing free carboxylic moieties have demonstrated strong reducing power in assays, suggesting potential applications in oxidative stress-related conditions .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies using A549 human lung adenocarcinoma cell lines revealed that certain derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. Notably, compounds with specific structural modifications showed enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance antimicrobial efficacy .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer activity of novel 5-oxopyrrolidine derivatives, researchers tested various compounds on A549 cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents for lung cancer treatment. The most potent compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal Cells) |

|---|---|---|

| Compound A | 15 | 4 |

| Compound B | 30 | 2 |

| Compound C | 10 | 5 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of oxopyrrolidine derivatives against resistant bacterial strains. The findings revealed that certain compounds exhibited minimal inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound D | 8 | S. aureus |

| Compound E | 16 | K. pneumoniae |

| Compound F | 4 | P. aeruginosa |

Q & A

Basic: What are the recommended synthetic routes for 3-(5-Oxopyrrolidin-2-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves coupling a pyrrolidinone derivative (e.g., 5-oxopyrrolidine-2-carboxylic acid) with a propanoic acid backbone via amide or ester linkages. Key steps include:

- Activation of the pyrrolidinone carboxyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

- Nucleophilic substitution at the propanoic acid’s β-position, leveraging conditions such as catalytic hydrogenation or Pd-mediated cross-coupling for regioselectivity .

- Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product.

Advanced: How can reaction conditions be optimized to minimize by-products like lactam derivatives?

Methodological Answer:

By-product formation (e.g., lactams) often arises from intramolecular cyclization. Mitigation strategies include:

- Controlling stoichiometry : Excess propanoic acid (1.5–2.0 equivalents) suppresses cyclization .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and prevent aggregation .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify pyrrolidinone ring protons (δ 2.5–3.5 ppm) and propanoic acid protons (δ 1.5–2.5 ppm for CH₂, δ 12–13 ppm for COOH) .

- Mass spectrometry (HRMS) : Verify molecular weight (C₈H₁₁NO₄; theoretical MW: 185.19 g/mol) .

Advanced: How can stereochemical challenges in synthesis be resolved?

Methodological Answer:

For enantiomeric purity:

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during coupling .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol (90:10) for separation .

Basic: How should purity and quantification be assessed in aqueous solutions?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, gradient elution) with UV detection at 210–220 nm .

- Potentiometric titration : Determine carboxylic acid pKa (~4.5–4.6) using standardized NaOH (0.1 M) .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., pKa)?

Methodological Answer:

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid, pKa 4.61) to identify substituent effects .

- Experimental validation : Perform pH-metric titrations under controlled ionic strength (I = 0.1 M KCl) .

Safety: What precautions are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.